Carbonyl vs. Acetamide Linker: Molecular Weight, Rotatable Bond, and Hydrogen-Bond Acceptor Count Differentiation
The target compound bears a direct carbonyl linker between the benzothiazole and octahydrocyclopenta[c]pyrrole rings, in contrast to the closest catalog comparator N-(1,3-benzothiazol-2-yl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide (CAS 2330026-85-0) which incorporates an -CH2CONH- acetamide spacer . This structural difference results in the target compound having a molecular weight of 272.37 g/mol versus 301.4 g/mol for the acetamide analog (Δ = -29.0 Da, -9.6% reduction), one fewer rotatable bond, and one fewer hydrogen-bond donor . In fragment-based drug design, lower molecular weight and reduced rotational degrees of freedom are associated with improved ligand efficiency metrics, making the target compound a more suitable starting point for fragment elaboration where minimal molecular complexity is desired [1].
| Evidence Dimension | Molecular weight and structural complexity |
|---|---|
| Target Compound Data | MW = 272.37 g/mol; 0 H-bond donors; 1 rotatable bond (carbonyl linkage); formula C15H16N2OS |
| Comparator Or Baseline | N-(1,3-benzothiazol-2-yl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide (CAS 2330026-85-0): MW = 301.4 g/mol; 1 H-bond donor; 2 rotatable bonds; formula C16H19N3OS |
| Quantified Difference | ΔMW = -29.0 Da (-9.6%); ΔH-bond donors = -1; Δrotatable bonds = -1 |
| Conditions | Calculated molecular properties based on chemical structure; comparative analysis of catalog compounds |
Why This Matters
Lower molecular weight and reduced H-bond donor count predict improved passive membrane permeability (via Lipinski rules) and higher ligand efficiency (LE > 0.30 kcal/mol per heavy atom), making the target compound preferable as a fragment or early lead scaffold where downstream optimization space must be preserved.
- [1] Hopkins AL, Groom CR, Alex A. Ligand efficiency: a useful metric for lead selection. Drug Discov Today. 2004;9(10):430-1. General principles of ligand efficiency in fragment-based drug discovery. View Source
